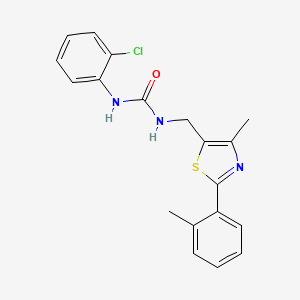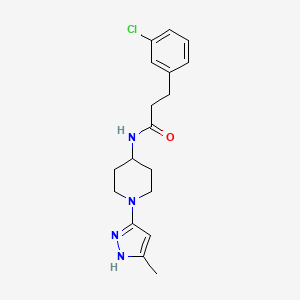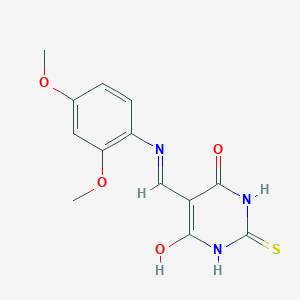
5-(((2,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a 2,4-dimethoxyphenyl group and an amino group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,4-dimethoxyphenyl group would likely contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Synthesis and Chemical Reactions
This category involves the synthesis of various derivatives and their reactions. For example, the synthesis of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives has been achieved with excellent yields, showing the compound's potential for chemical modifications and applications in creating novel chemical entities (Al-Sheikh et al., 2009). Similarly, the compound's ability to undergo reactions forming sulfoxide derivatives and its crystal structures offer insights into its reactivity and structural characteristics, paving the way for further chemical explorations and applications.
Potential Pharmacological Activities
Research into derivatives of "5-(((2,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione" suggests potential for pharmacological applications. For instance, novel compounds derived from this chemical scaffold have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Green Chemistry Approaches
A green chemistry approach has been developed for the synthesis of 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives in water, highlighting the compound's adaptability to environmentally friendly synthesis methods. This protocol emphasizes the compound's versatility in chemical reactions and its alignment with sustainable chemistry principles, offering a pathway for the synthesis of novel derivatives with potential applications in various fields (Dhorajiya & Dholakiya, 2013).
Antimicrobial Activity
The antimicrobial activity of barbituric acid derivatives, including those related to "5-(((2,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione", has been investigated, with some compounds exhibiting activity exceeding that of ampicillin against various bacterial strains. This suggests the potential of these compounds in the development of new antimicrobial agents (Shukla et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(2,4-dimethoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-19-7-3-4-9(10(5-7)20-2)14-6-8-11(17)15-13(21)16-12(8)18/h3-6H,1-2H3,(H3,15,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBBXKBQWCITKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=C(NC(=S)NC2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((2,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

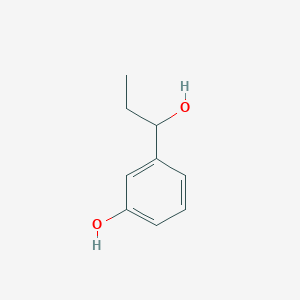
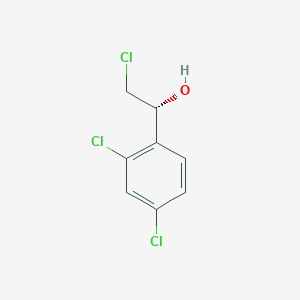


![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-((4-methoxyphenyl)sulfonyl)butanoate](/img/structure/B2574506.png)

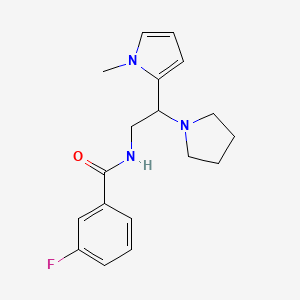
![N-(4-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2574512.png)
![6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
